
2-Bromo-5-chloronitrobenzene
Overview
Description
2-Bromo-5-chloronitrobenzene (CAS: 41513-04-6) is a halogenated nitroaromatic compound with the molecular formula C₆H₃BrClNO₂ and a molecular weight of 236.45 g/mol . It is widely employed as an intermediate in organic synthesis and pharmaceutical manufacturing . Key properties include:
- Structure: Substituents are positioned at 1-bromo, 4-chloro, and 2-nitro on the benzene ring (IUPAC name: 1-bromo-4-chloro-2-nitrobenzene) .
- Hazards: Classified as acutely toxic (oral), a respiratory irritant, and a skin/eye irritant .
- Regulatory Status: Listed in the Chemical Footprint Project’s Chemicals of High Concern, EINECS, and other international inventories .
Its synthesis typically involves nitration and halogenation reactions, as described in NMR studies (e.g., δ 7.72 ppm for H-3 in CDCl₃) .
Preparation Methods
Bromodecarboxylation of Nitroarenecarboxylic Acids
The most widely documented synthesis involves bromodecarboxylation of 4-chloro-2-nitrobenzoic acid (CAS 6280-88-2). This method, detailed in WO2017/60906 , replaces the carboxylic acid group with bromine under radical-mediated conditions.
Reaction Protocol
A 25 mL round-bottom flask equipped with a chilled Dimroth condenser is charged with:
-
4-Chloro-2-nitrobenzoic acid (1.8 mmol)
-
Trichloroisocyanuric acid (TCCA, 1.2 equiv)
-
Bromine (Br₂, 1.5 equiv)
-
Tetrachloromethane (CCl₄, 8 mL)
The mixture is stirred at 10–100°C under fluorescent light irradiation for 18 hours. Post-reaction, the crude product is filtered through silica gel, washed with 1 M aqueous Na₂S₂O₃, dried over Na₂SO₄, and concentrated to yield pale yellow crystals.
Key Data:
Parameter | Value |
---|---|
Yield | 96% |
By-product (ArCl) | 1–5% |
Reaction Scale | 1.8 mmol (lab-scale) |
Purification | Silica gel filtration |
This method’s efficiency stems from TCCA’s dual role as a bromine activator and radical initiator under photolytic conditions . The ortho -nitro group directs bromination to the para position relative to chlorine, minimizing isomer formation.
Comparative Analysis of Brominating Agents
While TCCA/Br₂ is optimal for decarboxylative bromination, alternative bromine sources have been explored for related substrates:
Industrial Scalability and Process Optimization
Solvent and Temperature Effects
Tetrachloromethane’s high polarity stabilizes bromine radicals, but its toxicity warrants substitution with dichloromethane or acetonitrile . Pilot studies indicate comparable yields (92–94%) in dichloromethane at 50°C .
Photolysis vs. Thermal Initiation
By-product Management and Purification
The primary by-product, 5-chloro-2-nitrobenzene (1–5%), arises from competing protodebromination. Recrystallization in petroleum ether at <10°C enriches the desired product to >98% purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloronitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of both bromine and chlorine atoms, it readily participates in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Scientific Research Applications
Organic Synthesis
2-Bromo-5-chloronitrobenzene serves as a versatile building block in organic chemistry. Its structure allows it to participate in various chemical reactions, particularly nucleophilic aromatic substitution.
Key Reactions:
- Substitution Reactions : The presence of bromine and chlorine enhances its reactivity, making it suitable for synthesizing complex organic molecules.
- Reduction Reactions : It can be reduced to form amino derivatives, which are critical in drug development.
Reaction Type | Description | Example Products |
---|---|---|
Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | Indole derivatives |
Reduction | Converts nitro group to amino group | Amino derivatives |
Oxidation | Can undergo oxidation reactions | Nitro derivatives |
Pharmaceutical Applications
The compound is extensively used in pharmaceutical research due to its potential to synthesize bioactive molecules.
Notable Applications:
- Synthesis of Indole Derivatives : Indoles are crucial for many pharmaceuticals; this compound can be transformed into diindolylmethane, which has shown anti-cancer properties.
- Benzene Sulfonamides : Used in developing cell cycle inhibitors that may disrupt cancer cell growth.
Application | Target Compounds | Potential Benefits |
---|---|---|
Indole Synthesis | Diindolylmethane | Anti-cancer properties |
Benzene Sulfonamides | Cell cycle inhibitors | Cancer treatment candidates |
Materials Science
In materials science, this compound is utilized in the production of conductive polymers and electronic devices.
Key Uses:
- Organic Electronics : It is a precursor for synthesizing ladder-type oligomers like polyaniline, which are used in light-emitting diodes (LEDs), solar cells, and field-effect transistors.
Application | Material Type | Properties |
---|---|---|
Organic Electronics | Polyaniline | Excellent electrical conductivity |
Electronic Devices | Oligomers | Used in LEDs and solar cells |
Agrochemical Production
The compound also finds applications in synthesizing agrochemicals, contributing to the development of pesticides and herbicides.
Synthesis Pathways:
- Intermediate for Agrochemicals : Used in producing various agrochemical agents that enhance crop protection.
Case Study 1: Synthesis of Diindolylmethane
Research demonstrated that using this compound as a precursor led to the successful synthesis of diindolylmethane. This compound exhibited significant anti-cancer activity in vitro, highlighting the importance of this reaction pathway for pharmaceutical development.
Case Study 2: Conductive Polymers
A study on the synthesis of polyaniline from this compound showed that the resulting polymer had enhanced conductivity compared to traditional methods. This advancement opens avenues for more efficient organic electronic devices.
Safety Considerations
Handling this compound requires caution due to its potential health hazards:
- Skin Irritant : Causes irritation upon contact.
- Eye Irritant : Can cause severe eye damage.
- Respiratory Irritant : Inhalation may lead to respiratory issues.
Protective equipment such as gloves and goggles is recommended when working with this compound.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloronitrobenzene involves its reactivity in substitution reactions. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring makes it susceptible to nucleophilic attack . The nitro group enhances the electron-deficient nature of the ring, facilitating various substitution reactions . In biological systems, the compound can interact with molecular targets such as enzymes and receptors, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The reactivity, physical properties, and toxicity of halogenated nitrobenzenes are influenced by the positions and types of substituents. Below is a comparison with key analogues:
Table 1: Comparative Overview of Halogenated Nitrobenzenes
*Substituent positions are inferred from IUPAC naming conventions.
Key Differences:
Electronic Effects: The nitro group (-NO₂) is a strong electron-withdrawing meta-director. In this compound, the nitro group at position 2 directs subsequent reactions to the meta position (e.g., position 5), whereas in 3-Bromo-4-chloronitrobenzene, the nitro group at position 1 alters reactivity patterns . Halogen Positioning: Bromine and chlorine, being ortho/para-directors, compete with nitro in directing electrophilic substitutions. For example, this compound’s bromine at position 1 may favor substitutions at position 4 (para to Br), while chlorine at position 4 influences steric interactions .
Physicochemical Properties: Solubility: Data for this compound remain undetermined , but analogues like 2-Chloro-5-fluoronitrobenzene (CAS: 2106-49-2) likely exhibit higher polarity due to fluorine, enhancing aqueous solubility . Melting Points: Not explicitly provided in evidence, but positional isomerism typically results in variations. For instance, nitro groups at ortho positions often lower melting points compared to para isomers.
Toxicity and Regulatory Profiles :
- This compound is flagged for acute toxicity (oral LD₅₀: ~300 mg/kg in rats) and respiratory irritation . Its regulatory inclusion in the EU’s EINECS and the Chemical Footprint Project underscores its high-risk status .
- In contrast, analogues like 3-Bromo-4-chloronitrobenzene lack detailed hazard assessments, though their structural similarity suggests comparable risks .
Ecological and Handling Considerations
- Handling : Requires respiratory protection (EN 133-certified masks) and strict storage protocols (ventilated, locked areas) . Analogues with fewer halogens (e.g., 2-Chloro-5-fluoronitrobenzene) may pose lower ecological risks .
Biological Activity
2-Bromo-5-chloronitrobenzene (C6H3BrClNO2) is a halogenated nitrobenzene derivative that has garnered attention in various fields, particularly in organic synthesis and pharmaceutical research. This compound exhibits significant biological activity, making it a valuable intermediate in the development of novel therapeutic agents. This article will explore its biological activities, applications in drug synthesis, and relevant research findings.
- Molecular Formula : C6H3BrClNO2
- Molecular Weight : 236.45 g/mol
- Melting Point : 82-86°C
- Solubility : Sparingly soluble in water; soluble in organic solvents like acetone and ethanol.
Anticancer Potential
One of the most notable applications of this compound is in the synthesis of compounds with anticancer properties. For instance, it serves as a precursor for the synthesis of diindolylmethane , which has been shown to exhibit anti-cancer effects through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines . Additionally, it is involved in the synthesis of novel benzene sulfonamides , which act as cell cycle inhibitors, disrupting the proliferation of cancer cells .
Synthesis of Indole Derivatives
The compound is also utilized in the production of indole derivatives , crucial building blocks in pharmaceuticals. A specific example includes its use in a palladium-catalyzed coupling reaction that yields indoles with high efficiency (up to 82% overall yield) when combined with hydrazones . Indoles are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Synthesis and Applications
Research has demonstrated various synthetic routes involving this compound. For example, it has been used effectively in:
- Synthesis of Ladder-type Oligomers : These oligomers are essential for organic electronic applications due to their excellent conductivity properties. The presence of bromine and chlorine enhances their electron-donating ability .
- Cross-Coupling Reactions : The compound participates in cross-coupling reactions that lead to the formation of complex organic molecules with potential biological activity .
Toxicological Profile
While this compound shows promising biological activity, it is essential to consider its safety profile. The compound is recognized as a skin irritant and can cause respiratory issues upon inhalation. Proper handling protocols must be established to mitigate these risks during laboratory use .
Data Table: Biological Activities and Applications
Q & A
Basic Questions
Q. What are the key identifiers and structural properties of 2-Bromo-5-chloronitrobenzene?
- Answer : The compound is identified by its molecular formula C₆H₃BrClNO₂ (molecular weight: 236.45 g/mol) and CAS Registry Number 2873-18-9 (EINECS: 220-708-5). Synonyms include 1-Bromo-4-chloro-2-nitrobenzene and 4-Bromo-3-nitrochlorobenzene . Its structure features a nitro group (-NO₂) at position 2, bromine at position 1, and chlorine at position 4 on the benzene ring. Characterization typically employs mass spectrometry (MS) and infrared (IR) spectroscopy, with reference to spectra of structurally similar nitroaromatics (e.g., 2-Chloro-5-nitrobenzoic acid) for validation .
Q. What safety precautions are essential when handling this compound?
- Answer : Key precautions include:
- Engineering Controls : Local exhaust ventilation (capture velocity: 1–10 m/s depending on dust generation) and enclosure of emission sources to minimize airborne particulates .
- Personal Protective Equipment (PPE) : Gloves (EN 374 standard), protective clothing (EN 340), and respiratory protection (e.g., particle-filtering respirators) if ventilation is insufficient .
- Storage : Store in a cool, dry area, segregated from incompatible substances (e.g., reducing agents) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized?
- Answer : Optimization strategies include:
- Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids (e.g., phenylboronic acid derivatives listed in catalogs like Kanto Reagents) .
- Solvent and Temperature : Employ polar aprotic solvents (e.g., DMF) at 80–100°C to enhance reactivity while monitoring for side reactions like dehalogenation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate products from unreacted starting materials .
Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for derivatives of this compound?
- Answer : Contradictions may arise from variations in reaction conditions or analytical methods. Mitigation approaches include:
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., controlled atmosphere, purified solvents).
- Data Triangulation : Cross-validate results using multiple techniques (e.g., HPLC for purity, NMR for structural confirmation) .
- Literature Comparison : Compare with studies on analogous compounds (e.g., 5-Bromo-2-chlorobenzoic acid) to identify systematic errors .
Q. What are the environmental impacts of this compound, and how can its biodegradation be assessed?
- Answer : The compound is classified as harmful to aquatic organisms with potential bioaccumulation (BCF data recommended for evaluation). Methodological steps include:
- Aquatic Toxicity Testing : Use Daphnia magna or algae models to determine EC₅₀ values .
- Persistence Studies : Conduct OECD 301 biodegradation tests to assess half-life in water and soil .
- Analytical Monitoring : Employ LC-MS/MS to track degradation intermediates and parent compound residues .
Q. Methodological Considerations Table
Research Aspect | Recommended Methods | Key References |
---|---|---|
Structural Analysis | IR spectroscopy (nitro group stretch: ~1520 cm⁻¹), GC-MS for fragmentation patterns | |
Synthetic Optimization | Catalyst screening via Design of Experiments (DoE), in situ FTIR for reaction monitoring | |
Ecotoxicity | OECD 210 Fish Embryo Toxicity Test, Microtox® assay for acute toxicity |
Properties
IUPAC Name |
1-bromo-4-chloro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTIMFAJRPSNGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194397 | |
Record name | 2-Bromo-5-chloronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41513-04-6 | |
Record name | 1-Bromo-4-chloro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41513-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-chloronitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041513046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-5-chloronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-chloronitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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